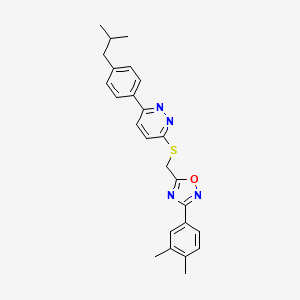

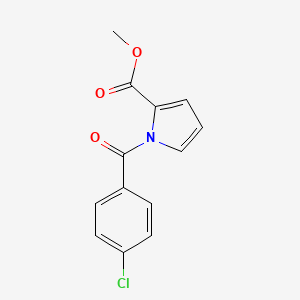

![molecular formula C9H6F5N3 B2696585 5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine CAS No. 2138045-16-4](/img/structure/B2696585.png)

5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One common method involves the cyclization of amido-nitriles . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazoles have a unique chemical complexity despite their small structure. They are very practical and versatile in their construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, they can be formed through the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . The physical and chemical properties of specific imidazole derivatives can vary greatly depending on their structure and functional groups .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Tetrazole-Substituted Cyclic Amines Synthesis : The azido-Ugi reaction has been utilized for synthesizing tetrazole-substituted five, six, and seven-membered cyclic amines bearing perfluoroalkyl groups. This method allows access to cyclic amines connected to a tetrazole ring, demonstrating the versatility of perfluoroalkylated cyclic imines in synthesis processes (Shmatova & Nenajdenko, 2013).

One-Pot Synthesis of Tetrasubstituted Imidazoles : The application of silica-supported boron trifluoride (BF3·SiO2) as a catalyst has been shown to efficiently facilitate the synthesis of 1,2,4,5-tetrasubstituted imidazoles, employing a one-pot procedure that yields good to excellent outcomes (Sadeghi, Mirjalili, & Hashemi, 2008).

Polycyclic Imidazo[1,2-a]pyridine Analogs : A novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles through oxidative intramolecular C–H amination showcases the development of compounds with potential for advanced optical applications due to their unique UV radiation absorption and fluorescence properties (Kielesiński, Tasior, & Gryko, 2015).

Catalysis and Chemical Modification

Ionic Liquid as Dual-Catalyst : An innovative ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, has been designed to act as a dual-catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles through a one-pot multi-component condensation. This highlights the catalytic efficiency and potential reusability in solvent-free conditions (Zolfigol et al., 2013).

Sonochemical Synthesis Using Nanocrystalline Catalysts : The sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles, facilitated by nanocrystalline magnesium aluminate, presents an efficient method for condensing various components under ultrasonic irradiation, offering advantages such as high yields and mild conditions (Safari, Gandomi-Ravandi, & Akbari, 2012).

Photophysical Properties

Perfluorination Effects on Photophysical Properties : The study on the effect of perfluorination on photophysical properties through the synthesis of fluorinated benzene compounds elucidates the significant impact on emission maxima and photophysical characteristics, providing insight into the design of novel dye molecules with enhanced fluorescence and solvent-dependent emission wavelengths (Krebs & Spanggaard, 2002).

Mecanismo De Acción

The mechanism of action of imidazoles can vary greatly depending on the specific compound and its application. For example, some imidazole derivatives have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many other effects .

Safety and Hazards

The safety and hazards associated with imidazoles can vary greatly depending on the specific compound. For general imidazole, it may form combustible dust concentrations in air and is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Direcciones Futuras

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Propiedades

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)4-1-2-5-6(3-4)17-7(15)16-5/h1-3H,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDZAUMCNGTEPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(C(F)(F)F)(F)F)NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

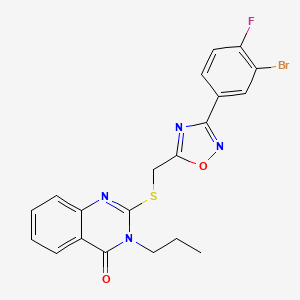

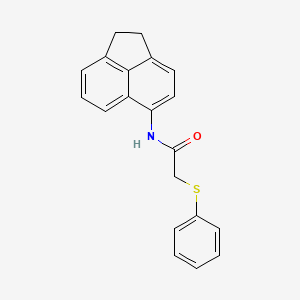

![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)

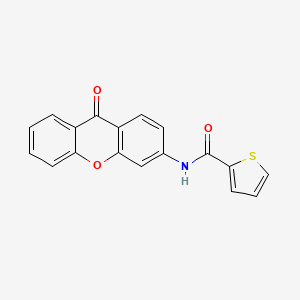

![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)

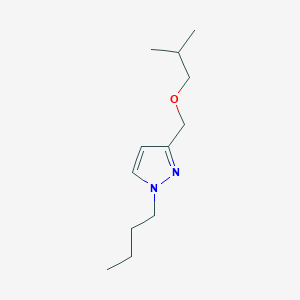

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)